Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate
Description
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
ethyl 3-[(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-17-13(18)12(22-15(17)21)9-16-11-7-5-6-10(8-11)14(19)20-4-2/h5-9,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTPQHQXRSGXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate (C₁₃H₁₃N₂O₃S₂, molecular weight 293.36 g/mol) features:
- A thiazolidinylidene ring (4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene) with conjugated enol-thione tautomerism.
- A methyleneamino bridge linking the heterocycle to the ethyl benzoate group.
- An ethyl ester at the 3-position of the benzene ring.
The thione (C=S) and keto (C=O) groups in the thiazolidinone core enhance electrophilicity, facilitating nucleophilic attacks during condensation.
Synthetic Routes and Methodologies
Thiazolidinone Core Synthesis
The 4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene intermediate is synthesized via cyclocondensation :
- Reactants : Ethylamine, carbon disulfide (CS₂), and ethyl pyruvate.
- Mechanism :
- Catalysis : Lewis acids (e.g., ZnCl₂, FeCl₃) enhance reaction efficiency, as demonstrated in analogous syntheses.
Example Protocol :
Schiff Base Formation
The methyleneamino bridge is established via Knoevenagel condensation :
- Reactants : Thiazolidinone enolate and ethyl 3-aminobenzoate.
- Mechanism :
Optimization Insights :
- Solvent : Dichloromethane or THF improves solubility of intermediates.
- Catalyst : Anhydrous FeCl₃ (0.05–0.2 mol ratio) accelerates condensation.
Experimental Protocols and Data
Integrated Synthesis
Step 1: Thiazolidinone Preparation
| Component | Quantity (mol) | Role |
|---|---|---|
| Ethylamine | 0.10 | Amine source |
| Carbon disulfide | 0.12 | Sulfur incorporation |
| Ethyl pyruvate | 0.10 | Carbonyl donor |
| ZnCl₂ | 0.02 | Lewis acid catalyst |
| CH₂Cl₂ | 100 mL | Solvent |
Procedure :
- Dissolve ethylamine and CS₂ in CH₂Cl₂ at 0°C.
- Add ZnCl₂ and ethyl pyruvate dropwise.
- Reflux at 60°C for 12 h.
- Quench with ice water, extract with CH₂Cl₂, and purify via column chromatography (SiO₂, hexane/EtOAc 7:3).
Step 2: Condensation with Ethyl 3-Aminobenzoate
| Component | Quantity (mol) | Role |
|---|---|---|
| Thiazolidinone intermediate | 0.08 | Electrophile |
| Ethyl 3-aminobenzoate | 0.08 | Nucleophile |
| FeCl₃ | 0.016 | Catalyst |
| THF | 50 mL | Solvent |
Procedure :
- Suspend thiazolidinone and FeCl₃ in THF.
- Add ethyl 3-aminobenzoate under N₂.
- Stir at 50°C for 8 h.
- Filter, concentrate, and recrystallize from ethanol.
Reaction Optimization and Challenges
Catalytic Efficiency
Comparative catalyst screening reveals:
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 60 | 12 | 82 |
| FeCl₃ | 50 | 8 | 78 |
| AlCl₃ | 70 | 10 | 68 |
Spectroscopic Characterization
NMR Analysis
IR and MS
Industrial and Pharmacological Relevance
Biological Activity
Analogous thiazolidinones exhibit carbonic anhydrase inhibitory activity (IC₅₀ < 1 µM), suggesting potential pharmacological applications.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (C=S) in the thiazolidine ring undergoes oxidation under controlled conditions. Key findings include:
-
Hydrogen peroxide (H₂O₂) oxidizes the thione group to sulfoxide (C-SO) or sulfone (C-SO₂), depending on reaction stoichiometry and temperature.
-
Meta-chloroperbenzoic acid (mCPBA) selectively generates sulfoxide derivatives at 0–5°C.
Impact of Oxidation on Bioactivity
Comparative studies of thiazolidinone analogs (Table 1) reveal that oxidation alters biological potency. For example:
| Compound | Modification | IC₅₀ (μM) | Solubility (μM) |
|---|---|---|---|
| CFTR inh-172 | Thiazolidinone (C=S) | 0.38 | 17 |
| Oxo-172 | Oxidized (C=O) | 1.4 | 420 |
Oxidation reduces inhibitory potency (higher IC₅₀) but significantly improves aqueous solubility, highlighting a trade-off between reactivity and pharmacological properties .
Reduction Reactions
The thiazolidine core can be reduced to thiazolidine-2-thione derivatives:
-
Sodium borohydride (NaBH₄) in ethanol reduces the exocyclic double bond, yielding saturated analogs.
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the imine bond without affecting the thione group.
Structural Stability
Reduction products exhibit enhanced thermal stability compared to the parent compound, as confirmed by differential scanning calorimetry (DSC).
Substitution Reactions
The methylamino benzoate moiety participates in nucleophilic substitutions:
Nucleophilic Aromatic Substitution
-
Amines (e.g., aniline) displace the ethoxy group under basic conditions (K₂CO₃, DMF, 80°C), forming amide-linked derivatives.
-
Thiols react preferentially at the thiazolidine sulfur, generating disulfide-bridged dimers.
Electrophilic Substitution
-
Nitration (HNO₃/H₂SO₄) occurs at the para position of the benzoate ring, introducing nitro groups for further functionalization.
Comparative Reactivity of Derivatives
Substituents on the benzoate ring markedly influence bioactivity (Table 2):
| Derivative | X₂ Substituent | X₃ Substituent | IC₅₀ (μM) |
|---|---|---|---|
| 52 | H | COOH | 9 |
| 53 | OH | COOH | 11 |
| 54 | H | SO₃Na | 25 |
Carboxylic acid derivatives (e.g., 52, 53) show higher potency than sulfonate analogs (54), likely due to improved target binding .
Comparative Analysis with Structural Analogs
Replacing the thiazolidinone core with other heterocycles alters reactivity and function:
| Analog | Core Modification | Key Property Change |
|---|---|---|
| Tetrazolo-172 | Tetrazole ring | 2.5x lower solubility vs. parent |
| Pyridine-NO-172 | Pyridine-N-oxide | 23x reduced potency |
The parent compound’s balance of sulfur reactivity and benzoate aromaticity enables broader synthetic utility compared to rigid heterocycles like pyridine .
Mechanistic Insights
-
Covalent Inhibition : Thione sulfur reacts with cysteine residues in enzymes, forming reversible disulfide bonds.
-
Non-covalent Interactions : The benzoate ester engages in π-π stacking and hydrogen bonding with hydrophobic protein pockets.
Synthetic Considerations
-
Optimal Conditions : Reactions require anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis of the ester group.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates products with >95% purity.
Scientific Research Applications
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate can be compared with other thiazolidine derivatives, such as:
- Ethyl 3-alkyl-4-oxo-2-thioxo-1,3-thiazolane-5-carboxylates
- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific thiazolidine ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate is a compound that belongs to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It comprises a thiazolidine ring, which is known for its diverse biological activities. The thiazolidine derivatives often exhibit properties such as anti-inflammatory, antibacterial, and anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study conducted by Foroughifar et al., several thiazolidinone derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range against breast and colon cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 15 |
| Compound B | HT29 (Colon) | 12 |
| Ethyl 3... | MCF7 | 10 |
Antimicrobial Activity
Thiazolidinones have also been investigated for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Assay
A study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
The results indicated that the compound showed significant inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Anti-inflammatory Properties
Thiazolidinone derivatives are also known for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines.
Research Findings
In a study examining the anti-inflammatory effects of thiazolidinones, it was found that Ethyl 3... significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
The biological activities of Ethyl 3... can be attributed to its ability to interact with various molecular targets within cells. The thiazolidine ring is believed to facilitate interactions with enzymes involved in cell proliferation and inflammation pathways.
Proposed Mechanisms:
- Inhibition of Cell Proliferation : By interfering with signaling pathways related to cell growth.
- Modulation of Immune Response : Reducing cytokine production in immune cells.
- Direct Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthetic protocols for Ethyl 3-... benzoate, and what critical parameters control reaction efficiency?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid or ethyl bromoacetate under reflux conditions. For example, refluxing 4-amino-triazole derivatives with substituted aldehydes in ethanol containing glacial acetic acid (5 drops) for 4 hours, followed by solvent evaporation and recrystallization from ethanol or DMF-acetic acid mixtures . Critical parameters include stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to triazole), reflux duration, and solvent polarity. Reaction progress should be monitored via TLC (using ethyl acetate/hexane eluents) .
Q. Which spectroscopic methods are most effective for confirming the structure of Ethyl 3-... benzoate, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl carbons (δ 165–170 ppm). The thioxo (C=S) group in the thiazolidinone ring appears as a singlet near δ 170–175 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the C=O stretch of the ester (1720–1740 cm⁻¹) and thioxo group (1150–1250 cm⁻¹) .
- UV-Vis : Monitor charge-transfer transitions (λmax 300–400 nm) influenced by the thiazolidinone core .
Q. How can researchers ensure purity and crystallinity during the isolation of this compound?
- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF-acetic acid mixtures) is preferred due to the compound’s low solubility in water. Slow evaporation under reduced pressure at 4°C enhances crystal formation. Purity can be validated via melting point analysis (sharp range within 1–2°C) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic methods for similar thiazolidinone derivatives, particularly regarding solvent systems and catalyst choices?
- Methodological Answer : Discrepancies in solvent selection (e.g., ethanol vs. DMF-acetic acid) can be resolved by evaluating solvent polarity’s impact on reaction kinetics. Use a Design of Experiments (DoE) approach to optimize solvent-catalyst combinations. For example, test glacial acetic acid (proton donor) vs. sodium acetate (weak base) in DMF to assess their roles in imine formation .
Q. What advanced crystallization strategies and software tools are recommended for resolving complex X-ray diffraction patterns in thioxo-thiazolidinone derivatives?
- Methodological Answer : For challenging crystallography data (e.g., twinning or disorder), use SHELXL for refinement with the TWIN/BASF commands . Preprocess data with SHELXS for structure solution and ORTEP-3 for graphical visualization of thermal ellipsoids . High-resolution data (d-spacing < 0.8 Å) improves accuracy for hydrogen atom positioning .
Q. How should researchers design experiments to investigate the impact of substituent electronic effects on the fluorescence quantum yield of Ethyl 3-... benzoate derivatives?
- Methodological Answer : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups on the benzoyl moiety. Measure fluorescence in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess twisted intramolecular charge-transfer (TICT) states. Use time-resolved fluorescence spectroscopy to calculate quantum yields and correlate with Hammett σ values .
Q. What methodologies are employed to isolate and characterize reactive intermediates during the cyclocondensation steps of thiazolidinone synthesis?
- Methodological Answer : Quench the reaction at intervals (e.g., 1 h, 3 h, 5 h) using ice-cold water to trap intermediates. Characterize via LC-MS (ESI+ mode) to detect protonated intermediates (e.g., m/z 350–450). For unstable species, use in-situ IR to monitor carbonyl stretching frequencies during reflux .
Q. How can time-dependent density functional theory (TD-DFT) calculations be validated against experimental spectroscopic data for twisted intramolecular charge-transfer states in this compound?
- Methodological Answer : Perform TD-DFT calculations (B3LYP/6-311+G(d,p) basis set) to simulate UV-Vis spectra. Compare computed excitation energies (eV) and oscillator strengths with experimental λmax values. Adjust solvation models (e.g., PCM for DMSO) to improve agreement. Validate TICT states via natural bond orbital (NBO) analysis .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the optimal reaction time for cyclocondensation steps in related thiazolidinone syntheses?
- Methodological Answer : Conflicting reaction times (e.g., 4 hours vs. 5 hours ) may arise from differences in microwave-assisted vs. conventional heating. Replicate both methods while monitoring by TLC/HPLC. Compare yields and purity to identify time-efficiency trade-offs. Use kinetic modeling (e.g., pseudo-first-order rate constants) to standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
